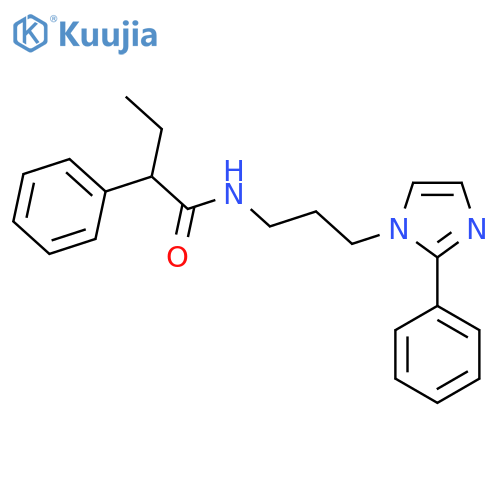

Cas no 1421469-56-8 (2-phenyl-N-3-(2-phenyl-1H-imidazol-1-yl)propylbutanamide)

2-phenyl-N-3-(2-phenyl-1H-imidazol-1-yl)propylbutanamide 化学的及び物理的性質

名前と識別子

-

- 2-phenyl-N-3-(2-phenyl-1H-imidazol-1-yl)propylbutanamide

- AKOS024538784

- 1421469-56-8

- 2-PHENYL-N-[3-(2-PHENYLIMIDAZOL-1-YL)PROPYL]BUTANAMIDE

- VU0536787-1

- 2-phenyl-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)butanamide

- 2-phenyl-N-[3-(2-phenyl-1H-imidazol-1-yl)propyl]butanamide

- F6209-0081

-

- インチ: 1S/C22H25N3O/c1-2-20(18-10-5-3-6-11-18)22(26)24-14-9-16-25-17-15-23-21(25)19-12-7-4-8-13-19/h3-8,10-13,15,17,20H,2,9,14,16H2,1H3,(H,24,26)

- InChIKey: AUDLLYJYSFJEIZ-UHFFFAOYSA-N

- ほほえんだ: O=C(C(C1C=CC=CC=1)CC)NCCCN1C=CN=C1C1C=CC=CC=1

計算された属性

- せいみつぶんしりょう: 347.199762429g/mol

- どういたいしつりょう: 347.199762429g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 26

- 回転可能化学結合数: 8

- 複雑さ: 416

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.8

- トポロジー分子極性表面積: 46.9Ų

2-phenyl-N-3-(2-phenyl-1H-imidazol-1-yl)propylbutanamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F6209-0081-30mg |

2-phenyl-N-[3-(2-phenyl-1H-imidazol-1-yl)propyl]butanamide |

1421469-56-8 | 30mg |

$119.0 | 2023-09-09 | ||

| Life Chemicals | F6209-0081-50mg |

2-phenyl-N-[3-(2-phenyl-1H-imidazol-1-yl)propyl]butanamide |

1421469-56-8 | 50mg |

$160.0 | 2023-09-09 | ||

| Life Chemicals | F6209-0081-20μmol |

2-phenyl-N-[3-(2-phenyl-1H-imidazol-1-yl)propyl]butanamide |

1421469-56-8 | 20μmol |

$79.0 | 2023-09-09 | ||

| Life Chemicals | F6209-0081-5mg |

2-phenyl-N-[3-(2-phenyl-1H-imidazol-1-yl)propyl]butanamide |

1421469-56-8 | 5mg |

$69.0 | 2023-09-09 | ||

| Life Chemicals | F6209-0081-3mg |

2-phenyl-N-[3-(2-phenyl-1H-imidazol-1-yl)propyl]butanamide |

1421469-56-8 | 3mg |

$63.0 | 2023-09-09 | ||

| Life Chemicals | F6209-0081-10μmol |

2-phenyl-N-[3-(2-phenyl-1H-imidazol-1-yl)propyl]butanamide |

1421469-56-8 | 10μmol |

$69.0 | 2023-09-09 | ||

| Life Chemicals | F6209-0081-40mg |

2-phenyl-N-[3-(2-phenyl-1H-imidazol-1-yl)propyl]butanamide |

1421469-56-8 | 40mg |

$140.0 | 2023-09-09 | ||

| Life Chemicals | F6209-0081-20mg |

2-phenyl-N-[3-(2-phenyl-1H-imidazol-1-yl)propyl]butanamide |

1421469-56-8 | 20mg |

$99.0 | 2023-09-09 | ||

| Life Chemicals | F6209-0081-25mg |

2-phenyl-N-[3-(2-phenyl-1H-imidazol-1-yl)propyl]butanamide |

1421469-56-8 | 25mg |

$109.0 | 2023-09-09 | ||

| Life Chemicals | F6209-0081-4mg |

2-phenyl-N-[3-(2-phenyl-1H-imidazol-1-yl)propyl]butanamide |

1421469-56-8 | 4mg |

$66.0 | 2023-09-09 |

2-phenyl-N-3-(2-phenyl-1H-imidazol-1-yl)propylbutanamide 関連文献

-

1. Back matter

-

Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258

-

Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830

-

4. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114

-

Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512

-

Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615

-

Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840

-

Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237

-

10. Calcium sulfate hemihydrate whisker reinforced polyvinyl alcohol with improved shape memory effect†Wenpeng Zhao,Chuanhui Gao,Hongfei Sang,Jun Xu,Chuanxing Wang,Yumin Wu RSC Adv., 2016,6, 52982-52986

2-phenyl-N-3-(2-phenyl-1H-imidazol-1-yl)propylbutanamideに関する追加情報

Introduction to Compound with CAS No. 1421469-56-8 and Product Name: 2-phenyl-N-3-(2-phenyl-1H-imidazol-1-yl)propylbutanamide

The compound with the CAS number 1421469-56-8 and the product name 2-phenyl-N-3-(2-phenyl-1H-imidazol-1-yl)propylbutanamide represents a significant advancement in the field of pharmaceutical chemistry. This compound has garnered considerable attention due to its unique structural properties and potential therapeutic applications. The molecular structure of this compound features a phenyl group, a butanamide moiety, and an imidazole ring, which collectively contribute to its distinct chemical behavior and biological activity.

Recent research in the domain of medicinal chemistry has highlighted the importance of heterocyclic compounds in drug development. The presence of the 1H-imidazol-1-yl group in this compound not only enhances its molecular complexity but also opens up possibilities for diverse interactions with biological targets. This structural feature is particularly intriguing because imidazole derivatives are known for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

The 2-phenyl-N-3-(2-phenyl-1H-imidazol-1-yl)propylbutanamide molecule exhibits a high degree of specificity due to its multifaceted functional groups. The phenyl rings contribute to hydrophobic interactions, while the butanamide moiety can engage in hydrogen bonding, making it a versatile candidate for drug design. These characteristics are particularly valuable in the development of small-molecule inhibitors that target specific enzymes or receptors involved in various diseases.

In the context of current pharmaceutical research, this compound has been investigated for its potential role in modulating enzyme activity. Enzymes are critical biological catalysts that play a pivotal role in numerous metabolic pathways. By designing molecules that can selectively inhibit or activate these enzymes, researchers can develop treatments for a wide range of disorders. The unique combination of functional groups in 2-phenyl-N-3-(2-phenyl-1H-imidazol-1-yl)propylbutanamide makes it an attractive candidate for such applications.

One of the most promising areas of research involves the use of this compound as a lead structure for developing novel therapeutics. The imidazole ring, in particular, has been extensively studied for its ability to interact with various biological targets. For instance, imidazole derivatives have shown promise in treating neurological disorders by modulating neurotransmitter activity. The presence of two phenyl groups in this compound further enhances its potential by allowing for additional binding interactions with biological targets.

The synthesis of 2-phenyl-N-3-(2-phenyl-1H-imidazol-1-yl)propylbutanamide involves a multi-step process that requires precise control over reaction conditions. The introduction of each functional group must be carefully managed to ensure the desired molecular architecture is achieved. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to construct the complex framework of this compound efficiently.

From a computational chemistry perspective, the molecular properties of this compound have been extensively modeled to predict its behavior in biological systems. Techniques such as molecular dynamics simulations and quantum mechanical calculations have provided valuable insights into how this molecule might interact with its target proteins or enzymes. These computational studies are crucial for guiding experimental efforts and optimizing drug candidates for clinical trials.

The pharmacokinetic properties of 2-phenyl-N-3-(2-phenyl-1H-imidazol-1-y l)prop ylbutanamide are also under investigation to ensure that it can be effectively delivered to target sites within the body. Factors such as solubility, stability, and metabolic clearance rate are critical considerations in drug development. By understanding these properties, researchers can design formulations that enhance the bioavailability and therapeutic efficacy of this compound.

In conclusion, the compound with CAS number 1421469-56-8 and the product name 2-ph enyl-N -3-( 2-ph enyl -1 H -imid azol -1 -y l)prop ylbutan amide represents a significant advancement in pharmaceutical chemistry. Its unique structural features and potential therapeutic applications make it a valuable candidate for further research and development. As our understanding of biological systems continues to grow, compounds like this one will play an increasingly important role in addressing complex diseases and improving patient outcomes.

1421469-56-8 (2-phenyl-N-3-(2-phenyl-1H-imidazol-1-yl)propylbutanamide) 関連製品

- 339101-72-3(4-Amino-2-(2-{3-chloro-5-(trifluoromethyl)-2-pyridinylamino}ethyl)-1H-isoindole-1,3(2H)-dione)

- 1369807-21-5(Imidazo[1,5-a]pyridine-8-carbonitrile)

- 2680848-05-7(4-methyl-2-(2,2,2-trifluoro-N-methylacetamido)-1,3-oxazole-5-carboxylic acid)

- 2098106-58-0(3-(Azetidin-3-ylthio)-2-methyl-1H-indole)

- 893140-11-9(N-benzyl-2-{5-(2-phenoxyacetamido)-1,3,4-thiadiazol-2-ylsulfanyl}acetamide)

- 1431962-51-4(1-(1-Ethylpyrazol-4-yl)-6-methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole;hydrochloride)

- 1511003-29-4(4-amino-1-(pyridin-3-yl)cyclohexane-1-carboxylic acid)

- 9028-79-9(Galactose oxidase)

- 182054-69-9(2-(Hydroxymethyl)nicotinonitrile)

- 1804783-53-6(2-Methoxy-6-methyl-3-(trifluoromethoxy)pyridine-5-acetonitrile)